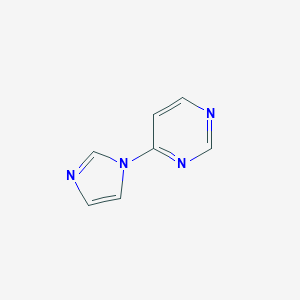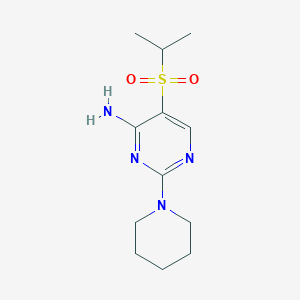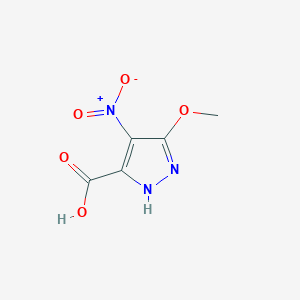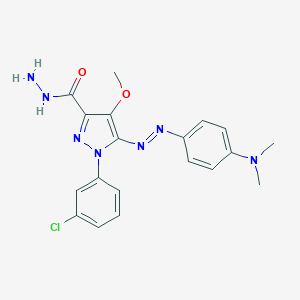
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is a chemical compound used in scientific research for its unique properties. This compound is commonly used in the synthesis of other chemicals and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is not yet fully understood. However, it is believed to act as a nucleophile in various reactions, including the synthesis of chiral compounds.
Biochemical and Physiological Effects:
Studies have shown that (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde does not have any significant biochemical or physiological effects. However, it is important to note that this compound is primarily used in the synthesis of other chemicals, and its effects may vary depending on the compound being synthesized.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in lab experiments is its high yield during synthesis. Additionally, this compound is relatively stable, making it easier to handle and store. However, one limitation of using this compound is that it is not very soluble in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde. One potential area of research is in the development of new synthetic methods using this compound. Additionally, researchers may investigate the mechanism of action of this compound in greater detail to better understand its potential applications in various fields. Finally, researchers may explore the potential use of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the synthesis of new pharmaceuticals or other compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde involves the reaction of 2,5-dimethoxytetrahydrofuran with sodium chlorite in the presence of acetic acid. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Scientific Research Applications
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has been used in various scientific research studies. One of the most significant applications of this compound is in the synthesis of other chemicals. It has been used to synthesize a variety of compounds, including chiral oxazolidinones and chiral pyrrolidines.
properties
CAS RN |
159551-27-6 |
|---|---|
Product Name |
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI Key |
QMIGEDXMDGEZSR-DSYKOEDSSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Canonical SMILES |
COC1CC(C(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)






